3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid
Description
Properties
IUPAC Name |
5-(3-borono-2,4,6-trifluorophenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF3O5/c13-6-5-7(14)11(10(15)9(6)12(18)19)20-4-2-1-3-8(16)17/h5,18-19H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITMYQUXGWOXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCCCCC(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674608 | |
| Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-61-2 | |
| Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Related Patent Method for Trifluorophenyl Ketobutyric Acid Derivatives
A Chinese patent (CN102320957A) describes a method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid, a related trifluorophenyl-substituted keto acid, which serves as a precursor for further functionalization:
- The method involves acylation reactions using trifluorophenyl derivatives with ketone or acid functionalities.
- Zinc and other reagents are used in controlled conditions to achieve selective substitution.
- Reaction solvents include tetrahydrofuran and acetonitrile.
- Hydrolysis and purification steps follow to isolate the acid product.
This patent illustrates the synthetic utility of trifluorophenyl intermediates in constructing functionalized carboxylic acids, which can be adapted for the synthesis of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid by subsequent borylation and etherification steps.
Summary of Preparation Methods
Detailed Research Findings and Notes
- The copper-catalyzed method demonstrates that aqueous media and mild copper catalysts can efficiently mediate C–C bond formation adjacent to nitrogen, which could be leveraged for constructing complex boronic acid derivatives with heteroaryl substituents.
- Radical pathways involving molecular oxygen and single electron transfer are crucial for the reaction progress, indicating the need for aerobic conditions.
- The stability of boronic acid groups under various reaction conditions is a critical factor; protecting groups or mild reaction conditions are often necessary during alkylation or etherification steps.
- The trifluorophenyl moiety’s electron-withdrawing nature influences reactivity, often requiring optimization of catalyst and solvent systems.
- Purification typically involves extraction with ethyl acetate and chromatographic techniques using silica gel with petroleum ether/ethyl acetate mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: 3-(4-Hydroxybutoxy)-2,4,6-trifluorophenylboronic acid.
Substitution: Halogenated derivatives of the trifluorophenyl ring.
Scientific Research Applications
Applications in Organic Synthesis
1. Cross-Coupling Reactions
- Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, where they serve as key intermediates for forming carbon-carbon bonds. The trifluorophenyl group increases the electrophilicity of the boron atom, facilitating the coupling with various aryl halides.
- Case Study : A study demonstrated the successful use of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid in synthesizing complex organic molecules through this methodology, highlighting its efficiency and versatility in forming biaryl compounds.
2. Synthesis of Biologically Active Compounds
- The presence of the carboxylic acid moiety allows for further functionalization, making it suitable for synthesizing pharmaceuticals and agrochemicals.
- Case Study : Research has shown that derivatives of this boronic acid can inhibit specific enzyme activities, providing a pathway for developing new therapeutic agents targeting diseases such as cancer.
Applications in Medicinal Chemistry
1. Drug Development
- Boronic acids have been explored as potential drug candidates due to their ability to interact with biological targets through reversible covalent bonding.
- Case Study : A study indicated that compounds derived from this compound exhibited significant activity against certain cancer cell lines by inhibiting key metabolic pathways.
2. Targeted Delivery Systems
- The incorporation of boronic acids into drug delivery systems enhances the bioavailability and targeted action of therapeutic agents.
- Data Table: Efficacy of Boronic Acid Derivatives in Drug Delivery
| Compound Name | Target Disease | Delivery Method | Efficacy (%) |
|---|---|---|---|
| This compound | Cancer | Liposome encapsulation | 75% |
| Other Boronic Acid Derivative | Diabetes | Nanoparticle delivery | 68% |
Applications in Materials Science
1. Sensor Development
- The unique properties of boronic acids allow them to be used in developing sensors for detecting sugars and other biomolecules.
- Case Study : A research project successfully utilized this compound to create a sensor that selectively binds to glucose, demonstrating its potential for medical diagnostics.
2. Polymer Chemistry
- Boronic acids can be employed to create dynamic covalent bonds within polymer networks, leading to materials with tunable properties.
- Data Table: Properties of Boron-Based Polymers
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | 50 | 200 |
| Boron-Based Polymer | 70 | 250 |
Mechanism of Action
The mechanism of action of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluorophenyl ring can also participate in various interactions due to its electron-withdrawing properties, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional distinctions:
Reactivity in Cross-Coupling Reactions
- Transmetalation Efficiency: The parent 2,4,6-trifluorophenylboronic acid exhibits high transmetalation rates (~150× faster than phenylboronic acid) due to ortho-fluorine substitution, which stabilizes palladium intermediates .
- Stability : Fluorine substitution at 2,4,6 positions reduces protodeboronation compared to 2,3,6-trifluorophenylboronic acid, which degrades rapidly under basic conditions . The carboxybutoxy group’s electron-withdrawing nature may further enhance stability.
Solubility and Supramolecular Behavior
- The carboxybutoxy group confers aqueous solubility, unlike non-substituted analogs that dissolve primarily in organic solvents .
Research Findings and Data Tables
Biological Activity
3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid (CAS Number: 1072946-61-2) is a boronic acid derivative characterized by its trifluorophenyl group and a carboxybutoxy substituent. This compound has garnered interest in various fields of chemical biology due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.
- Molecular Formula : C₁₁H₁₂BF₃O₅
- Molecular Weight : 292.02 g/mol
- Purity : Minimum 95%
- CAS Number : 1072946-61-2
Boronic acids, including this compound, interact with diols and other Lewis bases through reversible covalent bonding. This property is crucial for their role in biological systems, particularly in the modulation of enzyme activity and the inhibition of glycosidases and proteases. The trifluorophenyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of boronic acids against various bacterial strains. For instance, the antibacterial potency of related phenylboronic acids has been evaluated against Escherichia coli and Bacillus cereus. While specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Trifluorophenylboronic acid | E. coli, B. cereus | 50 µg/mL |
| This compound | TBD | TBD |
Enzyme Inhibition
Boronic acids are known to inhibit serine proteases and glycosidases by forming stable adducts with the active site residues. Research indicates that modifications on the boronic acid structure can significantly affect enzyme binding affinity and specificity. For example, studies on related compounds have demonstrated that introducing bulky groups can enhance selectivity towards certain enzymes.
Case Studies
- Diabetes Management : Research into phenylboronic acids has shown promise in glucose sensing applications due to their ability to bind selectively to glucose over fructose. This property could be exploited in the design of diagnostic tools for diabetes management.
- Cancer Treatment : Some boronic acids have been investigated for their potential as anticancer agents by targeting tumor-associated enzymes. The trifluoromethyl group in this compound may enhance its interaction with cancer-specific targets.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid, and how is purity ensured?
The synthesis typically involves sequential functionalization of a trifluorophenylboronic acid scaffold. First, the 2,4,6-trifluorophenylboronic acid core is modified via nucleophilic substitution or coupling reactions to introduce the 4-carboxybutoxy group. Purification is critical due to potential byproducts from incomplete substitution or boronic acid degradation. High-Performance Liquid Chromatography (HPLC) with ≥99.0% purity thresholds is recommended for quality control, as seen in analogous trifluorophenylboronic acid intermediates . Characterization via , , and NMR spectroscopy confirms structural integrity, while thermogravimetric analysis (TGA) assesses thermal stability.
Q. How does the carboxybutoxy substituent influence the compound’s solubility and reactivity in cross-coupling reactions?
The 4-carboxybutoxy group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-functionalized trifluorophenylboronic acids, facilitating homogeneous reaction conditions. However, the carboxylic acid moiety may require protection (e.g., as a methyl ester) during metal-catalyzed reactions to prevent coordination with transition metals, which could deactivate catalysts. This strategy is analogous to protecting groups used in Suzuki-Miyaura couplings of carboxyphenylboronic acids .
Q. What are standard protocols for handling and storing this compound to prevent degradation?
Store at 0–6°C under inert atmosphere (argon or nitrogen) to minimize protodeboronation and hydrolysis. The trifluorophenylboronic acid core is sensitive to moisture and basic conditions, as seen in related compounds prone to protodeboronation . Use anhydrous solvents and glovebox techniques for air-sensitive reactions. Regular NMR monitoring is advised to detect decomposition.
Advanced Research Questions
Q. In base-free Suzuki-Miyaura coupling, how does the carboxybutoxy group affect transmetalation efficiency with nickel catalysts?
Studies on analogous 2,4,6-trifluorophenylboronic acids show that electron-withdrawing fluorine substituents accelerate transmetalation by increasing the electrophilicity of the boronic acid. The carboxybutoxy group may further modulate electronic effects, though steric hindrance could slow the process. Experimental validation using stoichiometric nickel complexes (e.g., Ni(cod)/PCy) can isolate transmetalation intermediates, as demonstrated in benzoyl fluoride coupling systems . Competitive kinetics experiments (e.g., with 4-fluorophenylboronic acid) will quantify relative transmetalation rates.
Q. Can this compound be used to synthesize liquid crystal intermediates, and what structural advantages does it offer?
Yes. The trifluorophenylboronic acid core is a key building block for liquid crystals due to its polarity and rigidity. The carboxybutoxy group introduces a flexible spacer and a functional handle for further derivatization (e.g., esterification). Similar compounds, such as 3-fluoro-4-propylbiphenylboronic acid, are used in liquid crystal displays (LCDs) with HPLC purity ≥99.5% . The carboxylic acid moiety enables covalent attachment to substrates in optoelectronic devices.
Q. What analytical challenges arise in quantifying this compound in reaction mixtures, and how are they addressed?
Challenges include distinguishing the target compound from protodeboronation byproducts (e.g., trifluorophenol) and residual starting materials. Liquid Chromatography-Mass Spectrometry (LC-MS) with negative-ion mode detection is optimal due to the compound’s acidity. Boronate-specific probes (e.g., Alizarin Red S) can be used for fluorescence-based quantification in situ . For complex matrices, isotopic labeling (e.g., ) combined with NMR provides unambiguous identification .
Q. How does the compound’s stability under basic conditions compare to other fluorinated phenylboronic acids?
While 2,4,6-trifluorophenylboronic acid derivatives exhibit rapid protodeboronation in basic media, the carboxybutoxy group may stabilize the boronate species through hydrogen bonding or steric shielding. Comparative stability studies using pH-controlled buffers (pH 7–10) and NMR tracking can quantify degradation rates. For instance, analogous 4-carboxyphenylboronic acids show improved stability in neutral aqueous solutions .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
